molecular formula C10H13NO3 B1366950 Ethyl 2-ethoxynicotinate CAS No. 15441-51-7

Ethyl 2-ethoxynicotinate

Cat. No.: B1366950
CAS No.: 15441-51-7
M. Wt: 195.21 g/mol
InChI Key: WJIBAKMAWMCQDU-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxynicotinate is a chemical compound belonging to the class of nicotinic acid esters. It is characterized by its yellowish-brown liquid form and sweet odor. This compound is commonly utilized in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxynicotinate can be synthesized through various methods. One common approach involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a base, followed by esterification . The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxynicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Nicotinic acid derivatives.

    Reduction: this compound alcohols.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-ethoxynicotinate has shown potential in various pharmaceutical applications:

  • Antitumor Activity : It serves as an intermediate in the synthesis of compounds with anticancer properties. For instance, it is involved in the preparation of ML-120B and BAY-1082439, both in preclinical stages for cancer treatment .
  • Dermatological Research : Studies have demonstrated its ability to enhance skin penetration of other compounds. For example, the permeation of ethyl nicotinate through excised human skin was significantly improved when combined with hydration techniques . This property makes it a candidate for formulations aimed at improving drug delivery systems.

Organic Synthesis

As a versatile chemical intermediate, this compound is utilized in organic synthesis to produce various derivatives of nicotinic acid. Its unique structure allows chemists to modify it further for specific applications in drug development and material science.

Research has indicated that this compound exhibits several biological activities:

  • Transport and Metabolism Studies : In vitro studies have shown that this compound can be transported through biological membranes and metabolized into active forms, such as nicotinic acid . This metabolic pathway is crucial for understanding its pharmacokinetic properties.
  • Neurotransmission Research : The compound's interaction with neurotransmitter systems suggests potential applications in studying neurological disorders and developing therapeutic agents targeting these pathways .

Case Study 1: Antitumor Activity

A study investigated the synthesis of anticancer agents using this compound as an intermediate. The results indicated significant efficacy against certain cancer cell lines, highlighting its potential role in cancer therapy development.

Case Study 2: Skin Penetration Enhancement

Research conducted on the permeation characteristics of ethyl nicotinate revealed that hydration significantly increased its absorption through excised human skin. This finding suggests that formulations incorporating this compound could enhance drug delivery systems aimed at topical applications.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzymatic activities and receptor interactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Propyl nicotinate

Comparison: Ethyl 2-ethoxynicotinate is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogsFor instance, the ethoxy group may enhance its lipophilicity, making it more suitable for certain biological applications .

Biological Activity

Ethyl 2-ethoxynicotinate (C10H13NO3) is a nicotinate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through the esterification of 2-chloronicotinic acid with ethanol in the presence of a base. This compound is relatively stable under standard laboratory conditions, exhibiting minimal degradation over time, though prolonged exposure to light may affect its stability .

The specific biological targets of this compound are not fully elucidated. However, it is believed to interact with various enzymes and biomolecules, playing a role in biochemical pathways such as NAD+ biosynthesis. The compound acts as a precursor in the conversion of nicotinic acid to nicotinic acid mononucleotide, which is crucial for metabolic processes including glycolysis and the citric acid cycle .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy was tested in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at certain concentrations .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of this compound are inferred from studies on related compounds. It is expected to exhibit moderate absorption and distribution characteristics due to its lipophilicity, which may enhance its bioavailability. However, specific pharmacokinetic data for this compound remains limited .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against E. coli and S. aureus. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating potent antibacterial activity .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential use in managing inflammatory conditions .

Comparison with Similar Compounds

CompoundStructureBiological Activity
This compoundC10H13NO3Antimicrobial, anti-inflammatory
Ethyl nicotinateC8H9NO2Vasodilatory effects
Methyl nicotinateC7H9NO2Peripheral vasodilator

This compound is unique due to its ethoxy group, which enhances its lipophilicity compared to other nicotinate derivatives, potentially improving its biological activity .

Q & A

Basic Question: How can researchers optimize the synthesis of Ethyl 2-ethoxynicotinate to improve yield and purity?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst type. For example, alkylation conditions (e.g., base strength, stoichiometry of ethoxy groups) significantly influence product formation. Refer to analogous nitroacetate dialkylation studies (Table 2.1 in ), which demonstrate how yield correlates with solvent choice (e.g., DMF vs. THF) and reaction time. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the compound with >95% purity. Validate purity using HPLC or GC-MS (as in , Table 14) .

Advanced Question: How do computational methods aid in understanding the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electron density distribution and reactive sites (e.g., the ethoxy group’s steric effects or the pyridine ring’s electrophilicity). Compare computed reaction pathways (e.g., nucleophilic attack at C-2 vs. C-6) with empirical kinetic data. For instance, coupling DFT with experimental NMR spectral shifts (, Experimental section) can resolve ambiguities in regioselectivity. Advanced studies should cross-validate computational predictions with isotopic labeling experiments .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR : Assign peaks via 2D-COSY and HSQC to confirm the ethoxy group’s position and pyridine ring substitution pattern.
  • GC-MS : Detect impurities using splitless injection modes and compare retention indices with standards (, Fig. 15).
  • IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretching frequencies.
    Report uncertainties (e.g., solvent-induced shifts) and validate against reference spectra from peer-reviewed databases .

Advanced Question: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, instrumentation calibration, or isomer contamination. For example:

  • If NMR chemical shifts conflict, replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.
  • Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian) to validate assignments.
    Document methodological flaws (e.g., incomplete purification) and consult multi-lab validation studies ( ) to reconcile differences .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (, Section 4.1).
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS ().
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated containers. Maintain an updated SDS accessible to all personnel .

Advanced Question: How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Use a factorial design to test pH (2–12) and temperature (4°C–80°C). Monitor degradation via HPLC at timed intervals.
  • Kinetic Analysis : Apply Arrhenius equations to model temperature-dependent hydrolysis rates.
  • Product Identification : Use LC-MS/MS to characterize degradation products (e.g., nicotinic acid derivatives).
    Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways. Statistical validation (e.g., ANOVA) is critical (, Section B9) .

Advanced Question: What ethical considerations apply to in vitro or in vivo studies involving this compound?

Methodological Answer:

  • Institutional Review : Submit protocols to ethics committees (IRB/IEC) for approval, detailing risks (e.g., toxicity) and mitigation strategies (, Section 2.2).
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and avoid selective reporting ( ).
  • Confidentiality : Securely store sensitive data (e.g., proprietary synthesis routes) as per GDPR or HIPAA guidelines (, Section A.2.2).
  • Conflict of Interest : Disclose funding sources or institutional biases in publications () .

Basic Question: How can researchers validate the biological activity of this compound in target assays?

Methodological Answer:

  • Dose-Response Curves : Test logarithmic concentrations (e.g., 1 nM–100 μM) in triplicate.
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., nicotinic acetylcholine receptor ligands).
  • Statistical Power : Use G*Power software to calculate sample size for significance (α=0.05, power=0.8).
  • Reproducibility : Share raw data and protocols via repositories like Zenodo ( ). Report IC50 values with 95% confidence intervals .

Advanced Question: How can isotopic labeling elucidate the metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce 13C or 2H isotopes at the ethoxy group via modified alkylation ().
  • Tracer Studies : Administer labeled compound in cell cultures and track metabolites using LC-MS.
  • Pathway Mapping : Integrate data with metabolic databases (e.g., KEGG) to identify biotransformation nodes.
    Validate findings against unlabeled controls to rule out kinetic isotope effects .

Basic Question: What are the best practices for documenting and reporting research on this compound?

Methodological Answer:

  • Structured Reporting : Follow AIMRD guidelines (Abstract, Introduction, Methods, Results, Discussion) with detailed experimental sections ().
  • Data Tables : Include raw data in appendices (e.g., NMR peak lists) and processed data in the main text ( , Section I).
  • Peer Review : Preprint manuscripts on bioRxiv for community feedback before journal submission.
  • Reproducibility : Use electronic lab notebooks (ELNs) for real-time data logging and version control .

Properties

IUPAC Name

ethyl 2-ethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBAKMAWMCQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489724
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-51-7
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of the compound prepared in Example 284 (1.3 g) and cesium carbonate (2.53 g) in N,N-dimethylformamide (15 mL) was stirred at room temperature for 2 hours and then treated with ethyl iodide (0.62 mL) at room temperature, and stirring continued for 18 hours. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and saturated aqueous solution of sodium bicarbonate. The combined organic extracts were washed with brine, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to obtain the title compound (0.904 g) having the following physical data.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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